2-(4-羟基哌啶-1-基)乙腈

描述

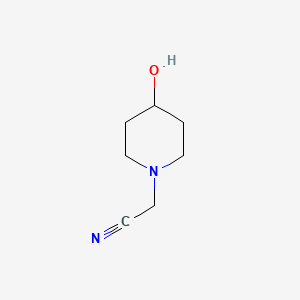

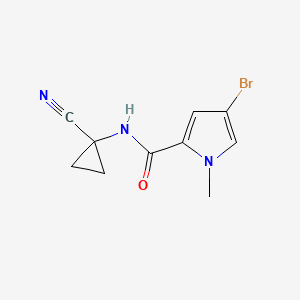

2-(4-Hydroxypiperidin-1-YL)acetonitrile is a chemical compound with the CAS Number: 78503-67-0 . It has a molecular weight of 140.19 and its IUPAC name is (4-hydroxy-1-piperidinyl)acetonitrile .

Synthesis Analysis

Piperidine derivatives, such as 2-(4-Hydroxypiperidin-1-YL)acetonitrile, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

2-(4-Hydroxypiperidin-1-YL)acetonitrile is a powder that should be stored at a temperature of 2-8°C . The boiling point was not specified in the search results .科学研究应用

亲水相互作用色谱(HILIC)

亲水相互作用色谱(HILIC)是一种有价值的技术,用于分离极性、弱酸性或碱性样品,包括药物和代谢物。HILIC 在极性色谱柱上以富含有机溶剂(如乙腈)的水-有机流动相进行。与反相液相色谱中使用的高水浓度流动相相比,该方法增强了质谱中的电离,使其成为分析 2-(4-羟基哌啶-1-基)乙腈等化合物而广受欢迎 (Jandera, 2011)。

DNA 相互作用研究

对小沟结合剂(如与 2-(4-羟基哌啶-1-基)乙腈结构相似的 Hoechst 33258)的研究提供了小分子与 DNA 相互作用的见解。这些化合物用于荧光 DNA 染色,揭示了它们在生物分析应用和药物设计中的潜力 (Issar & Kakkar, 2013)。

环境毒理学

对各种化合物(包括除草剂如 2,4-D)的环境影响和毒理学的研究提供了化学分析和环境安全评估更广泛的应用。此类研究强调了了解化学化合物(包括与 2-(4-羟基哌啶-1-基)乙腈结构相关或功能相似的化合物)的生态和健康相关影响的重要性 (Zuanazzi, Ghisi, & Oliveira, 2020)。

光催化降解研究

有机化合物在 TiO2 粉末上的光催化降解,包括乙腈等污染物,证明了 2-(4-羟基哌啶-1-基)乙腈在环境修复中的应用。这项研究强调了光催化工艺在减少空气和水中有机污染物方面的潜力,为环境保护工作做出了贡献 (Davit, Martra, & Coluccia, 2004)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

属性

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOKDKWZEBTZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2636465.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2636477.png)

![3-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2636478.png)

![4-Ethyl-5-fluoro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2636482.png)

triazin-4-one](/img/structure/B2636483.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2636485.png)